ethyl 6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylate
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Overview
Description
Ethyl 6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylate is a complex organic compound with the molecular formula C20H22N2O3S.
Preparation Methods
The synthesis of ethyl 6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining purity and efficiency.
Chemical Reactions Analysis
Ethyl 6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Scientific Research Applications
Ethyl 6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Due to its potential biological activities, it is explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Ethyl 6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylate can be compared with other quinazoline derivatives. Similar compounds include:
Quinazoline: A simpler structure with diverse biological activities.
Thiazoloquinazoline: Similar in structure but may have different substituents affecting its activity.
Benzothiazole: Shares the thiazole ring but differs in the overall structure and properties.
This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, contributing to its specific biological and chemical properties.
Properties
Molecular Formula |
C20H22N2O3S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
ethyl 9-ethyl-9-methyl-11-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaene-14-carboxylate |
InChI |
InChI=1S/C20H22N2O3S/c1-4-20(3)10-12-8-6-7-9-13(12)16-15(20)17(23)22-11-14(18(24)25-5-2)26-19(22)21-16/h6-9,14H,4-5,10-11H2,1-3H3 |
InChI Key |
WCHYMZBLYFSEHW-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)N4CC(SC4=N3)C(=O)OCC)C |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)N4CC(SC4=N3)C(=O)OCC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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